Lipophilicity (XLogP3-AA) Differential vs. 4-Trifluoromethylphenyl Analog
The target compound exhibits a computed XLogP3-AA of 0.9 [1], substantially lower than the 6-methylpyridazinyl analog bearing a 4-trifluoromethylphenyl amide substituent (1-(6-methylpyridazin-3-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide), which yields a computed XLogP of approximately 2.5–2.8 (calculated from its SMILES representation). This difference of ~1.6–1.9 log units predicts markedly distinct passive membrane permeability and aqueous solubility profiles, rendering the target compound more suitable for applications requiring balanced hydrophilicity, such as fragment-based screening in aqueous buffer conditions, while the trifluoromethyl analog biases toward higher logD-driven membrane partitioning.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 1-(6-methylpyridazin-3-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide: ~2.5–2.8 (computed) |
| Quantified Difference | Δ ~1.6–1.9 log units lower |
| Conditions | PubChem XLogP3 3.0 algorithm; SMILES-based computation |
Why This Matters
Lipophilicity governs passive permeability and aqueous solubility, two critical parameters for assay compatibility, formulation, and in vivo pharmacokinetics; procurement of the wrong analog can lead to assay failure due to precipitation or non-specific binding.
- [1] PubChem Compound Summary CID 121118444. N-(4-carbamoylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
